molecular formula C6H2ClF2NO B1407635 3,5-Difluoropyridine-2-carbonyl chloride CAS No. 1048340-35-7

3,5-Difluoropyridine-2-carbonyl chloride

Cat. No.: B1407635
CAS No.: 1048340-35-7
M. Wt: 177.53 g/mol
InChI Key: YYCZGABKNKALMW-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-2-carbonyl chloride: is a fluorinated pyridine derivative with the molecular formula C6H2ClF2NO . This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridine-2-carbonyl chloride typically involves the chlorination of 3,5-difluoropyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

C6H2F2NO2+SOCl2C6H2ClF2NO+SO2+HCl\text{C6H2F2NO2} + \text{SOCl2} \rightarrow \text{C6H2ClF2NO} + \text{SO2} + \text{HCl} C6H2F2NO2+SOCl2→C6H2ClF2NO+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 3,5-difluoropyridine-2-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-difluoropyridine-2-carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3,5-Difluoropyridine-2-carbonyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates

Industry: The compound finds applications in the agrochemical industry for the development of herbicides and pesticides. Its unique chemical properties contribute to the efficacy and selectivity of these products .

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated pyridine moieties into target molecules. The presence of fluorine atoms can influence the electronic properties of the pyridine ring, affecting the compound’s interaction with biological targets .

Comparison with Similar Compounds

  • 3,5-Difluoropyridine-2-carbonitrile
  • 3,5-Difluoropyridine-2-carboxylic acid
  • 2,3,5-Trifluoropyridine

Comparison: 3,5-Difluoropyridine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, 3,5-Difluoropyridine-2-carbonitrile and 3,5-Difluoropyridine-2-carboxylic acid have different functional groups (cyano and carboxylic acid, respectively), leading to distinct reactivity profiles. The trifluorinated analog, 2,3,5-Trifluoropyridine, exhibits different electronic properties due to the additional fluorine atom .

Properties

IUPAC Name

3,5-difluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCZGABKNKALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5.00 g (31.4 mmol) of 3,5-difluoropyridine-2-carboxylic acid in thionyl chloride (21 ml) was heated to reflux for 5 h. The solution was concentrated, and the residue was twice taken up in a little toluene and concentrated again. This gave 3.80 g of a solid, which was converted further directly without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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